

# Spectroscopic and Synthetic Profile of Methyl 2-Methyloxazole-5-acetate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-Methyloxazole-5-acetate

Cat. No.: B2777956

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **Methyl 2-Methyloxazole-5-acetate**. The information presented herein is intended to support research and development activities in medicinal chemistry and related fields where oxazole derivatives are of interest.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-Methyloxazole-5-acetate**. These values are calculated based on established computational models and are provided as a reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.75	Singlet	3H	O-CH <sub>3</sub> (ester)
~3.70	Singlet	2H	CH <sub>2</sub>
~7.10	Singlet	1H	Oxazole C4-H
~2.45	Singlet	3H	Oxazole C2-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~170.0	C=O (ester)
~161.0	Oxazole C2
~148.0	Oxazole C5
~125.0	Oxazole C4
~52.0	O-CH <sub>3</sub> (ester)
~30.0	CH <sub>2</sub>
~14.0	Oxazole C2-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
155.06	[M] <sup>+</sup> (Molecular Ion)
124.05	[M - OCH <sub>3</sub> ] <sup>+</sup>
96.04	[M - COOCH <sub>3</sub> ] <sup>+</sup>
82.04	[M - CH <sub>2</sub> COOCH <sub>3</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1600	Medium	C=N stretch (oxazole ring)
~1450	Medium	C-H bend (methyl, methylene)
~1200	Strong	C-O stretch (ester)
~1100	Medium	C-O-C stretch (oxazole ring)

## Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of **Methyl 2-Methyloxazole-5-acetate**, based on established methods for the synthesis of similar oxazole derivatives.

### Step 1: Synthesis of 2-Methyloxazole-5-acetic acid

This procedure is adapted from known methods for the synthesis of substituted oxazole-5-acetic acids.

## Materials:

- Ethyl 3-amino-4-oxopentanoate (1 equivalent)
- Triethyl orthoacetate (1.2 equivalents)
- Acetic anhydride (2 equivalents)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

## Procedure:

- A mixture of ethyl 3-amino-4-oxopentanoate and triethyl orthoacetate in acetic anhydride is heated at reflux for 4 hours.
- The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield crude ethyl 2-methyloxazole-5-acetate.
- The crude ester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 2 hours.
- The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.
- The solid precipitate, 2-methyloxazole-5-acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

## Step 2: Fischer Esterification to Methyl 2-Methyloxazole-5-acetate

This standard esterification procedure converts the carboxylic acid to its corresponding methyl ester.<sup>[1]</sup>

Materials:

- 2-Methyloxazole-5-acetic acid (1 equivalent)
- Methanol (large excess, as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Dichloromethane
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

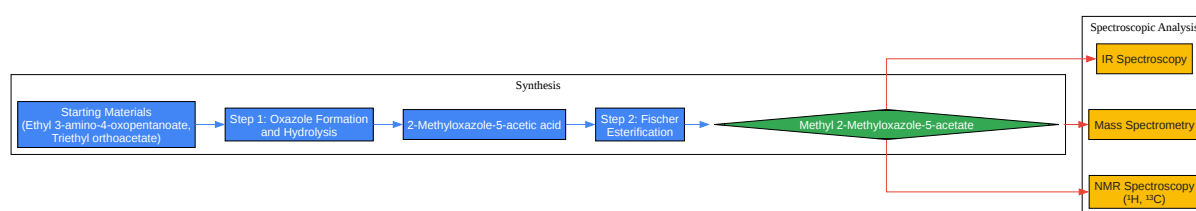
Procedure:

- 2-Methyloxazole-5-acetic acid is dissolved in an excess of methanol.
- A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
- The mixture is heated at reflux for 6 hours.
- The reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield **Methyl 2-Methyloxazole-5-acetate**.

- The product can be further purified by column chromatography on silica gel if necessary.

## Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and analysis of **Methyl 2-Methyloxazole-5-acetate**.



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Caption: Synthetic and Analytical Workflow for **Methyl 2-Methyloxazole-5-acetate**.

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## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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